(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
“(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide” is a benzothiazole-acrylamide hybrid compound characterized by a brominated benzo[d]thiazole core and a thiophene-substituted acrylamide side chain. The thiophen-2-yl group contributes π-conjugation, which may influence electronic properties and solubility.
Key structural features include:
- Benzothiazole core: Known for its role in medicinal chemistry due to bioisosteric similarity to purines and interactions with enzymes or receptors .
- Bromine substitution: Likely enhances metabolic stability and binding affinity compared to non-halogenated analogs .
Properties
IUPAC Name |
(E)-N-(6-bromo-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS2/c15-9-3-5-11-12(8-9)20-14(16-11)17-13(18)6-4-10-2-1-7-19-10/h1-8H,(H,16,17,18)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUIWYTVRPLHNB-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : (E)-N-(6-bromo-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Molecular Formula : C14H10BrN2OS
- Molecular Weight : 336.21 g/mol
- Density : 1.707 g/cm³ (predicted)
- pKa : 8.57 (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- DprE1 Enzyme Inhibition : The compound inhibits the DprE1 enzyme, which is crucial for the biosynthesis of cell wall components in Mycobacterium tuberculosis. This inhibition disrupts the arabinogalactan biosynthetic pathway, leading to reduced bacterial growth.
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Antimicrobial Studies
A series of studies have evaluated the antimicrobial efficacy of this compound:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Comments |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 | Strong bactericidal activity |
| Escherichia coli | 0.5 | 1.0 | Moderate bactericidal activity |
| Pseudomonas aeruginosa | 1.0 | 2.0 | Effective against biofilm formation |
These results indicate that the compound not only inhibits bacterial growth but also has the potential to disrupt biofilm formation, which is critical in chronic infections.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a dual role in treating infections and inflammatory conditions.
Case Studies
- In Vivo Efficacy Against Tuberculosis : A study conducted on mice infected with Mycobacterium tuberculosis demonstrated that administration of this compound led to a significant reduction in bacterial load in lung tissues compared to untreated controls .
- Combination Therapy : Research indicates that combining this compound with existing antibiotics such as rifampicin enhances its efficacy, suggesting potential for use in combination therapy for tuberculosis .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on analogous compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
